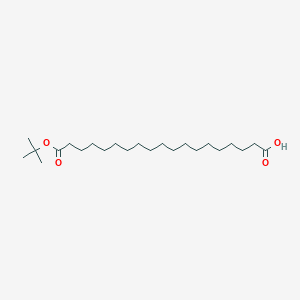19-(tert-Butoxy)-19-oxononadecanoic acid
CAS No.: 1643852-37-2
Cat. No.: VC4860323
Molecular Formula: C23H44O4
Molecular Weight: 384.601
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1643852-37-2 |
|---|---|
| Molecular Formula | C23H44O4 |
| Molecular Weight | 384.601 |
| IUPAC Name | 19-[(2-methylpropan-2-yl)oxy]-19-oxononadecanoic acid |
| Standard InChI | InChI=1S/C23H44O4/c1-23(2,3)27-22(26)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(24)25/h4-20H2,1-3H3,(H,24,25) |
| Standard InChI Key | LHOMLKAJPPULBW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
19-(tert-Butoxy)-19-oxononadecanoic acid is systematically named according to IUPAC guidelines, reflecting its 19-carbon aliphatic chain, a tert-butoxy ester at the terminal carbonyl group, and a carboxylic acid moiety at the opposite terminus. Alternative designations include Nonadecanedioic acid mono-t-butyl ester and 19-[(2-Methyl-2-propanyl)oxy]-19-oxononadecanoic acid . Its MDL identifier (MFCD30737821) and CAS registry number (1643852-37-2) are critical for unambiguous identification in chemical databases.
Table 1: Key Identifiers and Synonyms
Structural Features
The compound’s structure comprises a linear 19-carbon chain with a carboxylic acid group at one end and a tert-butoxy ester () at the 19th position. The tert-butyl group enhances steric hindrance, potentially stabilizing the ester against hydrolysis under acidic or basic conditions . The extended alkyl chain contributes to its hydrophobic character, as evidenced by its high LogP value .
Physicochemical Properties
Thermal and Physical Stability
The compound’s boiling point (483.5 \pm 18.0 \, ^\circ\text{C}) and flash point (149.9 \pm 14.7 \, ^\circ\text{C}) suggest moderate thermal stability, suitable for handling under standard laboratory conditions. Its density () aligns with typical long-chain aliphatic compounds, while the refractive index () indicates a relatively low polarizability. Storage recommendations emphasize protection from light and moisture, with inert gas purging to prevent oxidative degradation .
Table 2: Thermal and Physical Properties
| Property | Value | Source Citations |
|---|---|---|
| Density | ||
| Boiling Point | 483.5 \pm 18.0 \, ^\circ\text{C} | |
| Flash Point | 149.9 \pm 14.7 \, ^\circ\text{C} | |
| Refractive Index | 1.463 | |
| Vapor Pressure | at 25°C |
Solubility and Lipophilicity
The compound’s high LogP (9.024) predicts preferential partitioning into nonpolar solvents, such as hexane or chloroform, over aqueous media. This lipophilicity is attributable to the long hydrocarbon chain and the tert-butyl ester group. Experimental solubility data remain limited, but its structural analogs suggest limited solubility in polar solvents like water or methanol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume